1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride
CAS No.: 1185304-73-7
Cat. No.: VC2640103
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
![1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride - 1185304-73-7](/images/structure/VC2640103.png)
Specification
CAS No. | 1185304-73-7 |
---|---|
Molecular Formula | C12H23ClN2O2 |
Molecular Weight | 262.77 g/mol |
IUPAC Name | 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H |
Standard InChI Key | NPWWSUPWUKTWKT-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl |
Canonical SMILES | CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is a piperidine-based compound characterized by two connected piperidine rings with a methyl substituent on one nitrogen atom and a carboxylic acid functional group. The compound exists in multiple salt forms, with the hydrochloride salt being particularly significant for research and potential pharmaceutical applications.
Basic Identification Parameters
The compound's key identification parameters are summarized in Table 1:
Parameter | Value |
---|---|
CAS Number | 1185304-73-7 |
PubChem CID | 46735918 |
IUPAC Name | 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride |
Molecular Formula | C₁₂H₂₃ClN₂O₂ |
Molecular Weight | 262.77 g/mol |
Parent Compound | 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid (CID 2761156) |
The compound can be referred to by several synonyms, including "1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrochloride" and "1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid hydrochloride" .
Structural Formula and Representation
The structure of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride features a bipiperidine core with a methyl group attached to one nitrogen atom and a carboxylic acid group at the 4-position of the other piperidine ring. This structure can be represented using various notations:
Representation Type | Notation |
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SMILES | CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl |
InChI | InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H |
InChIKey | NPWWSUPWUKTWKT-UHFFFAOYSA-N |
This structural information provides essential details for computational analyses, database searches, and structure-activity relationship studies .
Physical and Chemical Properties
The physical and chemical properties of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride determine its behavior in various environments and its potential applications in chemical and pharmaceutical research.
Chemical Properties and Reactivity
As a compound containing both basic nitrogen atoms and a carboxylic acid group, 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride exhibits amphoteric properties. The presence of the carboxylic acid functional group enables it to participate in various chemical reactions:
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Acid-base reactions: The carboxylic acid group can be deprotonated under basic conditions
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Esterification: The carboxylic acid can react with alcohols to form esters
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Amidation: The carboxylic acid can be converted to amides through reaction with amines
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Salt formation: The basic nitrogen atoms can form salts with acids, as evidenced by the hydrochloride form
The compound's chemical behavior is also influenced by the tertiary amine group (with the methyl substituent), which can participate in nucleophilic reactions .
Solubility and Solution Properties
While specific solubility data for 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is limited in the available literature, compounds with similar structures typically exhibit enhanced water solubility in their hydrochloride salt forms compared to their free base counterparts. This property is particularly relevant for pharmaceutical applications where aqueous solubility is often crucial for bioavailability.
Related Compound Forms
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid exists in several forms, differing primarily in their salt status. Understanding these variant forms is essential for proper compound selection in research applications.
Free Acid Form
The parent compound, 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid (without hydrochloride), has the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. This form represents the compound without the addition of hydrochloric acid .
Hydrochloride Salt Forms
The compound can exist in multiple salt forms:
Salt Form | Molecular Formula | Molecular Weight (g/mol) | Description |
---|---|---|---|
Monohydrochloride | C₁₂H₂₃ClN₂O₂ | 262.77 | Addition of one HCl molecule |
Dihydrochloride | C₁₂H₂₄Cl₂N₂O₂ | 299.24 | Addition of two HCl molecules |
The dihydrochloride form results from protonation of both nitrogen atoms, while the monohydrochloride form involves protonation of only one nitrogen atom. The selection of a specific salt form depends on the intended application, with different forms offering varying solubility, stability, and bioavailability profiles .
Structural Relationships and Analogues
Understanding the structural relationships between 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride and similar compounds provides insights into its potential properties and applications.
Bipiperidinyl Derivatives
The compound belongs to the broader class of bipiperidinyl derivatives, which feature two connected piperidine rings. This structural motif appears in various bioactive compounds and pharmaceutical agents. Other bipiperidinyl derivatives include [1,4']bipiperidinyl-4'-carboxylic acid (C₁₁H₂₀N₂O₂), which lacks the methyl substituent on the nitrogen atom .
Comparison with Bipyridine Derivatives
While structurally distinct, certain bipyridine derivatives share functional similarities with 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride, particularly those containing carboxylic acid groups. For example, [2,2'-Bipyridine]-4,4'-dicarboxylic acid features two connected pyridine rings with carboxylic acid groups, analogous to the connected piperidine rings in the target compound .
Compound | Core Structure | Key Differences |
---|---|---|
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid | Bipiperidinyl | Saturated rings, methyl substituent |
[2,2'-Bipyridine]-4,4'-dicarboxylic acid | Bipyridinyl | Aromatic rings, two carboxylic acid groups |
4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid | Bipyridinyl | Aromatic rings, methyl substituent on ring |
These structural relationships provide a framework for understanding potential functional similarities and differences across these compound classes .
Computational Properties and Molecular Interactions
Computational analysis of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride provides insights into its potential molecular interactions and pharmacological properties.
Hydrogen Bonding Capacity
Based on its structure, 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride possesses:
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Hydrogen bond donors: 2 (the carboxylic acid OH and the protonated nitrogen)
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Hydrogen bond acceptors: 4 (the two oxygen atoms of the carboxylic acid group and the two nitrogen atoms)
This hydrogen bonding profile suggests potential for interactions with biological macromolecules such as proteins and nucleic acids .
Rotatable Bonds and Conformational Flexibility
The compound contains approximately 2 rotatable bonds, which contribute to its conformational flexibility. This property can influence its ability to adapt to binding sites and participate in molecular interactions .
Predicted Mass Spectrometry Characteristics
Analytical Characterization Methods
Proper analytical characterization of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is essential for confirming its identity and purity in research applications.
Spectroscopic Methods
Several spectroscopic techniques can be employed for structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H and ¹³C NMR
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Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carboxylic acid and amine functionalities
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Mass Spectrometry (MS): Confirms molecular weight and can provide fragmentation patterns for structural elucidation
Chromatographic Methods
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for:
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Purity assessment
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Separation from synthesis by-products or degradation products
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Quantitative analysis in formulations or biological samples
Identification Parameters for Analytical Verification
For proper identification and verification of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride, the following parameters can serve as reference points:
Parameter | Value | Analytical Method |
---|---|---|
Molecular Weight | 262.77 g/mol | Mass Spectrometry |
Exact Mass | 262.1448057 Da | High-Resolution MS |
Functional Groups | Carboxylic acid, tertiary amine | IR Spectroscopy |
SMILES Notation | CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl | Structure Verification |
These parameters provide a comprehensive analytical profile for confirming the identity and purity of the compound .
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